molecular formula C11H9ClO B1354698 (4-Chloronaphthalen-1-yl)methanol CAS No. 79996-89-7

(4-Chloronaphthalen-1-yl)methanol

Cat. No.: B1354698
CAS No.: 79996-89-7
M. Wt: 192.64 g/mol
InChI Key: YJGYJNTZRNCUIG-UHFFFAOYSA-N
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Description

(4-Chloronaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a methanol group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloronaphthalen-1-yl)methanol typically involves the chlorination of naphthalene followed by a reduction process. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: (4-Chloronaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

(4-Chloronaphthalen-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, depending on the context. The pathways involved include:

Comparison with Similar Compounds

    (4-Chloronaphthalen-1-yl)methanal: An oxidized form of (4-Chloronaphthalen-1-yl)methanol.

    (4-Chloronaphthalen-1-yl)methane: A reduced form of this compound.

    4-Chloronaphthalene: The parent compound without the methanol group.

Biological Activity

(4-Chloronaphthalen-1-yl)methanol is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its antibacterial properties, potential mechanisms of action, and comparisons with structurally similar compounds.

Overview of this compound

Chemical Structure and Properties
this compound is characterized by a naphthalene ring substituted with a chlorine atom at the fourth position and a hydroxymethyl group. This unique structure contributes to its biological activity and reactivity in various chemical environments.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella Typhi. The minimum inhibitory concentration (MIC) values for these bacteria have been reported in several studies, indicating the compound's effectiveness.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)Reference
E. coli5.31
Salmonella Typhi7.86
Staphylococcus aureus9.64

The antibacterial efficacy was notably higher when methanol extracts were used compared to aqueous extracts, suggesting that the solvent plays a crucial role in the extraction of active compounds from plant materials that may synergize with this compound .

The antibacterial mechanism of this compound is believed to involve several pathways:

  • Enzymatic Interactions : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways within bacterial cells.
  • Redox Reactions : It participates in redox reactions, which can disrupt cellular processes essential for bacterial survival.
  • Nucleophilic Substitution : The presence of the chlorine atom allows for nucleophilic substitution reactions, potentially altering the compound's biological activity .

Case Studies and Comparative Analysis

Research has also focused on comparing this compound with other similar compounds to highlight its unique properties and potential applications.

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesNotable Properties
4-Chloronaphthalen-1-olHydroxymethyl groupExhibits antibacterial properties
1-NaphtholSimple phenolic structureUsed in dyes and pharmaceuticals
2-NaphtholHydroxymethyl group at 2nd positionKnown for its role in organic synthesis
4-Bromonaphthalen-1-olBromine instead of chlorineSimilar reactivity but different activities

The structural differences among these compounds influence their reactivity and biological activities, making this compound a valuable candidate for further pharmacological investigations .

Properties

IUPAC Name

(4-chloronaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYJNTZRNCUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306031
Record name 4-Chloro-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79996-89-7
Record name 4-Chloro-1-naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79996-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloronaphthalen-1-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was prepared in the manner of Step C, Example 1, using 2.1 grams (0.011 mole) of 4-chloronaphthalenecarbaldehye, 70 mL of methanol, 20 mL of THF, and 2 grams (0.054 mole) of sodium borohydride. This preparation differs in that sodium borohydride was used rather than a solution of potassium hydroxide in water. The yield of the title compound was 1.9 grams.
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